molecular formula C19H20N2 B12935340 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Cat. No.: B12935340
M. Wt: 276.4 g/mol
InChI Key: KWWBOBFOZASMAC-UHFFFAOYSA-N
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Description

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a benzhydryl (diphenylmethyl) group, two methyl groups at the 2-position, and a nitrile (-CN) group at the 3-position. The nitrile group introduces electron-withdrawing properties, making it a versatile intermediate in medicinal chemistry and catalysis. Its synthesis typically involves functionalization of azetidine precursors, as evidenced by the conversion of (1-benzhydrylazetidin-3-yl)carboxylic acid derivatives . The compound is cataloged under CAS 36476-86-5 and is commercially available for research use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile

InChI

InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3

InChI Key

KWWBOBFOZASMAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

Preparation Methods

Azetidine-2-carbonitrile Core Formation

A key step is the preparation of azetidine-2-carbonitriles, which serve as precursors for further functionalization. According to a 2021 study published in RSC Advances, azetidine-2-carbonitriles can be synthesized starting from γ-butyrolactone via bromination and subsequent nucleophilic substitution steps:

  • Step 1: γ-Butyrolactone is treated with phosphorus tribromide (PBr3) and bromine (Br2) at 100 °C to form a dibromo intermediate.
  • Step 2: The intermediate is reacted with methanol at room temperature to form a bromomethyl ester.
  • Step 3: Treatment with aqueous ammonia converts the ester to an amide.
  • Step 4: Dehydration of the amide using trifluoroacetic anhydride and pyridine in 1,4-dioxane yields the nitrile functionality, producing azetidine-2-carbonitriles with high yields (up to 94%).

This sequence is summarized in the following table:

Step Reagents/Conditions Product Type Yield (%)
1 PBr3, Br2, 100 °C Dibromo intermediate -
2 MeOH, room temperature Bromomethyl ester -
3 Aqueous NH3, room temperature Amide 60-71
4 (CF3CO)2O, pyridine, 1,4-dioxane, 10 °C to rt Azetidine-2-carbonitrile 90-94

N-Benzhydryl Substitution

The benzhydryl group is introduced via N-alkylation of the azetidine nitrogen. This is typically achieved by reacting the azetidine-2-carbonitrile intermediate with benzhydryl bromide (BnBr) in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA):

  • Using LiHMDS at 0 °C with 2.6 equivalents of benzhydryl bromide gave a moderate yield (14%) of the N-benzhydryl azetidine derivative as a single diastereomer.
  • Attempts with LDA and lower equivalents of benzhydryl bromide resulted in no product formation, indicating the importance of base choice and reagent stoichiometry for successful N-alkylation.

Alternative Synthetic Routes via Michael Addition and Lewis Acid Catalysis

A patent (WO2017097224A1) describes an alternative approach involving:

  • Reaction of an azetidine derivative (compound c) with an acrylonitrile compound in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature for 18-24 hours.
  • Subsequent Lewis acid catalysis (e.g., lithium tetrafluoroborate) at room temperature to 100 °C to form the azetidine carbonitrile structure.
  • Optional acid catalysis (e.g., trifluoroacetic acid or boron trifluoride etherate) followed by base treatment to finalize the nitrile formation.
  • N-benzhydryl substitution can be introduced via palladium-catalyzed cross-coupling reactions with borate compounds under inert atmosphere.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Bromination and Amidation Sequence PBr3, Br2, MeOH, NH3, (CF3CO)2O, pyridine High yield of azetidine-2-carbonitriles; well-studied Moderate yield in N-benzhydryl alkylation step
N-Benzhydryl Alkylation LiHMDS or LDA, benzhydryl bromide, 0 °C Selective N-substitution Low to moderate yields; sensitive to base choice
Diastereoselective α-Alkylation LDA, alkyl halides Stereoselective 2,2-dimethyl substitution Requires careful control of stereochemistry
Michael Addition + Lewis Acid Catalysis Acrylonitrile, DBU/DMAP/K2CO3, LiBF4, Pd catalysts Versatile, allows multiple substitutions Multi-step, requires catalyst handling

Research Findings and Notes

  • The dehydration of amides to nitriles using trifluoroacetic anhydride and pyridine is highly efficient and yields optically active azetidine-2-carbonitriles with high stereochemical purity.
  • N-Benzhydryl substitution is challenging due to possible epimerization and decomposition; LiHMDS is preferred over LDA for better selectivity.
  • The use of Lewis acid catalysis in the Michael addition step provides a mild and effective route to azetidine carbonitriles, enabling further functionalization.
  • Diastereoselective α-alkylation allows for the introduction of 2,2-dimethyl groups with control over stereochemistry, which is critical for biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The nitrile group undergoes nucleophilic substitution under specific conditions:

  • Reagents : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, THF).

  • Conditions : Elevated temperatures (80–120°C) with catalytic bases (e.g., K₂CO₃).

  • Products : Substituted amides or thioamides via intermediate nitrile activation.

Example Reaction :

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile+RNH2DMF, 100°C1-Benzhydryl-2,2-dimethylazetidine-3-carboxamide\text{this compound} + \text{RNH}_2 \xrightarrow{\text{DMF, 100°C}} \text{1-Benzhydryl-2,2-dimethylazetidine-3-carboxamide}

This reaction is analogous to nitrile transformations observed in chloroquinoline-3-carbonitriles , where nucleophilic attack occurs at the electrophilic carbon of the cyano group.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : HCl or H₂SO₄ in aqueous ethanol.

    • Products : Amino alcohols or diamines via cleavage of the C–N bond.

  • Base-Induced Ring Expansion :

    • Reagents : Strong bases (e.g., LDA) in THF at −78°C.

    • Products : Pyrrolidine derivatives through -shift mechanisms.

Key Study :
Synthetic routes for azetidines emphasize temperature control (20–250°C) and solvent selection (e.g., THF, toluene) to optimize yields. Ring-opening reactions are monitored via NMR spectroscopy, confirming structural changes.

Cross-Coupling Reactions

The benzhydryl group and nitrile enable participation in transition-metal-catalyzed couplings:

Reaction Type Catalyst Conditions Product
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃, DMF, 80°CBiaryl derivatives
Stille CouplingPd₂(dba)₃CsF, THF, refluxVinyl/aryl-substituted azetidines

Mechanistic Insight :
The nitrile group stabilizes intermediates via coordination to palladium, enhancing reaction efficiency .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions:

  • [2+2] with Alkenes :

    • Forms bicyclic β-lactams under UV light.

  • [3+2] with Nitrones :

    • Generates spirocyclic isoxazolidines in refluxing acetonitrile.

Research Findings :
Cycloaddition regioselectivity is influenced by steric effects from the benzhydryl group, favoring endo-transition states .

Reductive Transformations

The nitrile group is reduced to primary amines or aldehydes:

  • Catalytic Hydrogenation :

    • H₂ (1–3 atm), Raney Ni, EtOH, 50°C → 1-Benzhydryl-2,2-dimethylazetidine-3-amine.

  • Partial Reduction :

    • DIBAL-H, toluene, −78°C → Aldehyde intermediate.

Application Note :
Reduced derivatives show enhanced bioactivity in HDAC inhibition studies , though direct pharmacological data for this compound remains unpublished.

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-aza-Claisen rearrangement:

  • Products : Benzhydryl isocyanates and dimethylketene.

  • Mechanism : Cleavage of the azetidine C–N bond followed by CO migration.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, studies involving histone deacetylase (HDAC) inhibitors have demonstrated that compounds with similar structures can inhibit tumor growth and metastasis effectively .

Case Study:
In vitro assays using breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain analogs of this compound possess anti-migratory and anti-invasive properties. These findings suggest potential for further development as therapeutic agents in cancer treatment .

Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research indicates that it may play a role in modulating pathways involved in neurodegenerative diseases, potentially offering new avenues for treatment .

Drug Development

The compound's structural features make it a suitable candidate for drug development. Its ability to cross biological membranes suggests potential for oral bioavailability, an essential factor in pharmacokinetics .

Comparative Analysis of Related Compounds

Compound NameMain ApplicationKey Findings
This compoundAnticancer agentExhibits significant anti-tumor activity in vitro
N-benzhydryl piperazineHDAC inhibitionPotent anti-cancer effects with selective inhibition
Benzimidazole derivativesBroad-spectrum medicinal usesEffective against various diseases including cancer

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile and related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score Applications/Significance
This compound 36476-86-5 C₂₀H₂₁N₂ Benzhydryl, nitrile, dimethyl azetidine Intermediate for pharmaceuticals, catalysis
1-Benzhydrylazetidin-3-amine hydrochloride 1965305-27-4 C₁₉H₂₃ClN₂ Benzhydryl, amine, azetidine 0.77 Potential bioactive molecule
1-Benzylpiperidine-4-carbonitrile 5562-20-9 C₁₃H₁₆N₂ Benzyl, nitrile, piperidine 0.71 CNS drug intermediates
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine C₂₂H₁₇N₃O₃S Nitrile, thiazolo-pyrimidine, aryl Anticancer/antimicrobial agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy, amide, methyl Metal-catalyzed C–H functionalization

Key Observations:

  • Azetidine vs. Piperidine Rings : The azetidine ring in the target compound confers higher ring strain compared to six-membered piperidine derivatives (e.g., 1-Benzylpiperidine-4-carbonitrile). This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Nitrile Positioning : Unlike the nitrile group in thiazolo-pyrimidine derivatives (e.g., compound 11b in ), which is conjugated with aromatic systems, the nitrile in the target compound is directly attached to the azetidine ring, limiting resonance effects but favoring nucleophilic additions .
  • Benzhydryl vs.

Physicochemical and Spectroscopic Properties

  • IR/NMR Data :
    • The nitrile stretch in the target compound (~2220 cm⁻¹) aligns with values observed in compound 11b (2209 cm⁻¹) .
    • Benzhydryl protons in the target compound resonate as multiplets in the aromatic region (δ 7.2–7.5 ppm), similar to (1-benzhydryl-2-methylazetidin-3-yl)methanamine (δ 7.1–7.4 ppm) .
  • Thermal Stability : Derivatives like 1-Benzhydrylazetidin-3-amine hydrochloride decompose above 200°C, suggesting comparable stability for the target compound .

Biological Activity

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Synthesis and Properties

This compound can be synthesized through various organic reactions, primarily involving azetidine derivatives and benzhydryl groups. The general synthetic route includes:

  • Formation of the Azetidine Ring : Typically involves cyclization reactions of suitable precursors.
  • Introduction of the Benzhydryl Group : Achieved via nucleophilic substitution or coupling reactions.
  • Carbonitrile Functionality : Added through cyanation of the azetidine derivative.

The compound's chemical properties are summarized in the following table:

PropertyValue
CAS Number [B12935340]
Molecular Formula C18H22N2
Molecular Weight 270.38 g/mol
IUPAC Name This compound
Melting Point Not specified

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise in antimicrobial studies:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity.

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It appears to modulate receptor activity related to apoptosis and cell survival pathways.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Antibacterial Activity

Another investigation focused on the antimicrobial properties against E. coli. The study revealed that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityIC50/ MIC Values (µg/mL)
This compoundYesModerateIC50: 15 / MIC: 16
Compound A (Similar Structure)YesWeakIC50: 20 / MIC: >64
Compound B (Similar Structure)NoModerateIC50: >64 / MIC: 32

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